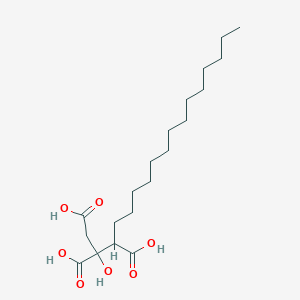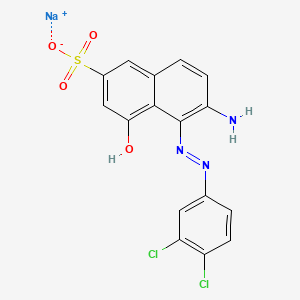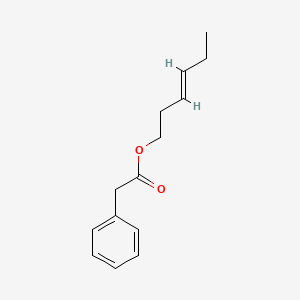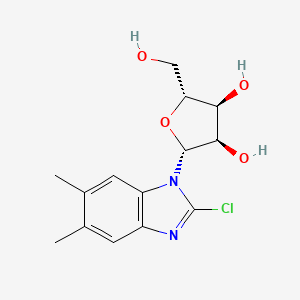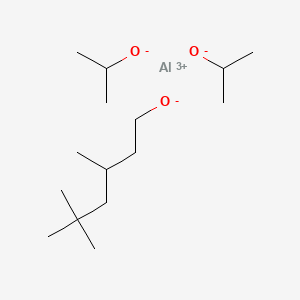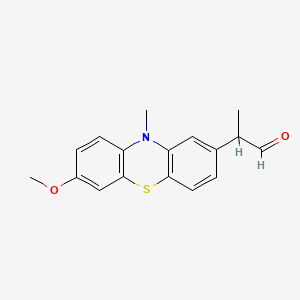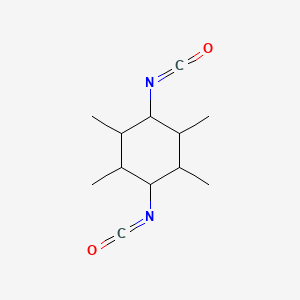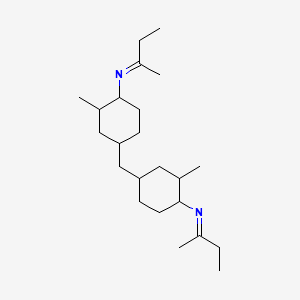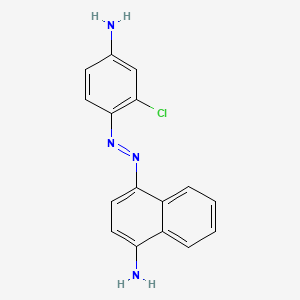
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is an organic compound known for its vibrant color properties and its use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring and a substituted phenyl ring, making it a complex and interesting molecule for study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline, which is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Applications De Recherche Scientifique
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, textiles, and inks.
Mécanisme D'action
The mechanism of action of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color properties, as it can absorb visible light and undergo electronic transitions. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Amino-2-methylphenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-bromophenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-nitrophenyl)azo)naphthalen-1-amine
Uniqueness
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This substitution can also affect the compound’s color properties and its stability under various conditions.
Propriétés
Numéro CAS |
85030-38-2 |
|---|---|
Formule moléculaire |
C16H13ClN4 |
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
4-[(4-amino-2-chlorophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H13ClN4/c17-13-9-10(18)5-7-16(13)21-20-15-8-6-14(19)11-3-1-2-4-12(11)15/h1-9H,18-19H2 |
Clé InChI |
RSOCDNOXQMQKJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



